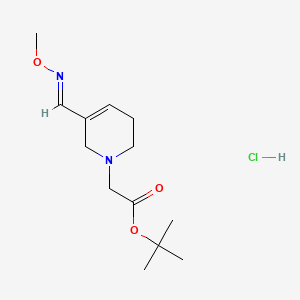
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate is a synthetic organic compound. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, including a pyridine ring and a methoxyimino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via the reaction of a suitable precursor with methoxyamine hydrochloride under basic conditions.
Esterification: The final step involves the esterification of the pyridine derivative with 1,1-dimethylethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-Pressure Reactors: To increase reaction rates and yields.
Continuous Flow Reactors: For efficient large-scale production.
Automated Control Systems: To ensure consistent product quality.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
科学的研究の応用
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or a precursor for drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Chemical Reactivity: The presence of functional groups, such as the methoxyimino group, influences its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,1-Dimethylethyl 3,6-dihydro-5-((hydroxyimino)methyl)-1(2H)-pyridineacetate: Similar structure but with a hydroxyimino group.
1,1-Dimethylethyl 3,6-dihydro-5-((ethoxyimino)methyl)-1(2H)-pyridineacetate: Similar structure but with an ethoxyimino group.
Uniqueness
1,1-Dimethylethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridineacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyimino group, in particular, may enhance its stability and reactivity compared to similar compounds.
特性
CAS番号 |
139886-15-0 |
|---|---|
分子式 |
C13H23ClN2O3 |
分子量 |
290.78 g/mol |
IUPAC名 |
tert-butyl 2-[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H22N2O3.ClH/c1-13(2,3)18-12(16)10-15-7-5-6-11(9-15)8-14-17-4;/h6,8H,5,7,9-10H2,1-4H3;1H/b14-8+; |
InChIキー |
YGKDPXXNMXEPGF-XHIXCECLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)CN1CCC=C(C1)/C=N/OC.Cl |
正規SMILES |
CC(C)(C)OC(=O)CN1CCC=C(C1)C=NOC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




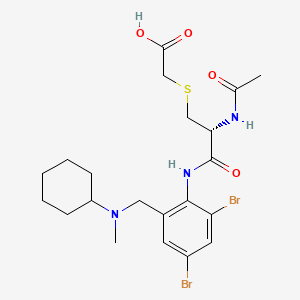

![[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;trifluoromethanesulfonate](/img/structure/B15190439.png)
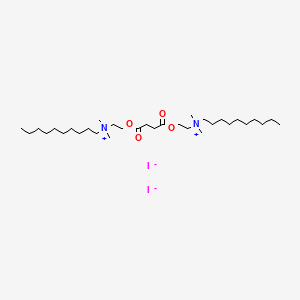

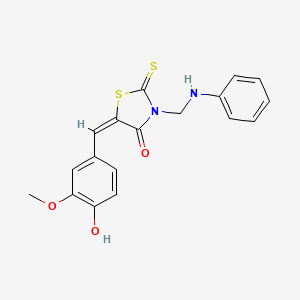
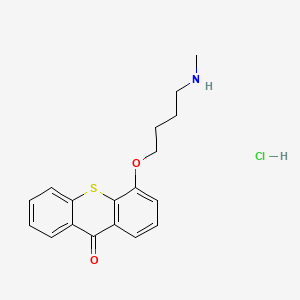


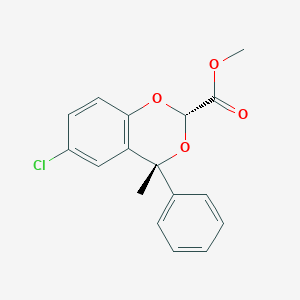

![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
